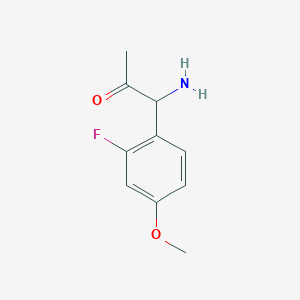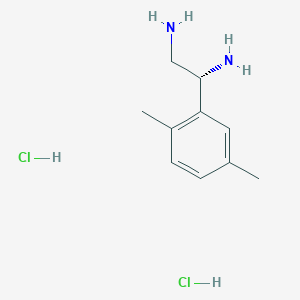
(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is first converted to an intermediate compound through a series of reactions, such as reduction or condensation.
Final Step: The intermediate is then subjected to amination reactions under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques like crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Methoxyphenyl)prop-2-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)prop-2-enylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is unique due to its cyclopentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(1R)-1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m1/s1 |
InChI-Schlüssel |
XBTLWQZDIUCUNQ-CQSZACIVSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
Kanonische SMILES |
C=CC(C1=CC(=CC=C1)OC2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


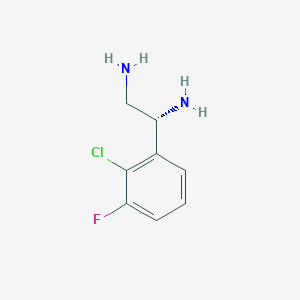
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
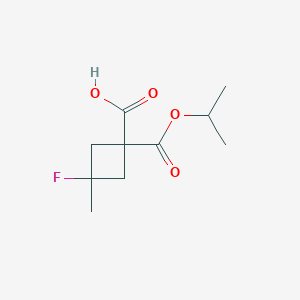
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)

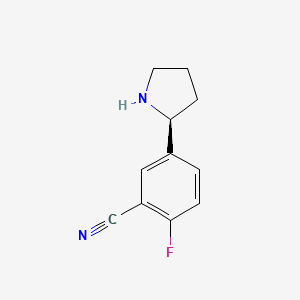
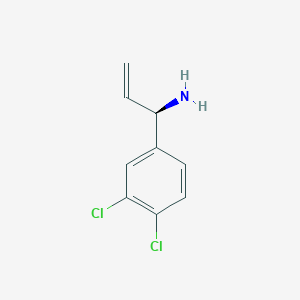
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)
![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13048138.png)
![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)

